molecular formula C12H11F6N B15048197 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine CAS No. 1314714-46-9

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine

Cat. No.: B15048197
CAS No.: 1314714-46-9
M. Wt: 283.21 g/mol
InChI Key: FIABVIFHYFWXPA-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine is a critical chemical intermediate in medicinal chemistry research, primarily recognized for its role in the synthesis of Aprepitant and other neurokinin-1 (NK1) receptor antagonists. Aprepitant is a clinically significant substance P antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV). The structural motif of the 3,5-bis(trifluoromethyl)phenyl group attached to a cyclobutanamine core is a privileged scaffold that confers high affinity and selectivity for the NK1 receptor. This compound serves as a versatile building block for developing novel small molecule inhibitors targeting the NK1 receptor pathway, which is implicated in a range of physiological processes including emesis, pain, and depression. Researchers utilize this amine intermediate to explore structure-activity relationships (SAR) and to create new chemical entities for pharmacological evaluation. The presence of the strongly electron-withdrawing trifluoromethyl groups enhances the molecule's metabolic stability and influences its binding potency. As a high-purity synthetic intermediate, it is an essential tool for pharmaceutical development and biochemical research aimed at the neurokinin signaling system. This product is intended for research applications by qualified laboratory personnel and is not for diagnostic or therapeutic use.

Properties

CAS No.

1314714-46-9

Molecular Formula

C12H11F6N

Molecular Weight

283.21 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C12H11F6N/c13-11(14,15)8-4-7(10(19)2-1-3-10)5-9(6-8)12(16,17)18/h4-6H,1-3,19H2

InChI Key

FIABVIFHYFWXPA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclobutanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the amine group of cyclobutanamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Compounds with Identical Aromatic Substituents but Varied Ring Systems

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ring System Key Structural Differences
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine 1314714-46-9 C₁₃H₁₂F₆N 295.24 Cyclobutane Reference compound
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine 1176739-99-3 C₁₄H₁₄F₆N 309.27 Cyclopentane Larger ring reduces strain; increased lipophilicity
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine Not provided C₁₂H₁₀F₆N 281.21 Cyclopropane Higher ring strain; smaller steric profile

Key Findings :

  • Lipophilicity : Larger rings (e.g., cyclopentane) marginally increase molecular weight and lipophilicity, which may improve membrane permeability in drug design .

Analogs with Halogen-Substituted Aromatic Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Aromatic Substituents Key Differences
1-(3,5-Dichlorophenyl)cyclobutanamine 1268444-83-2 C₁₀H₁₁Cl₂N 216.11 3,5-Dichlorophenyl -Cl substituents (less lipophilic than -CF₃)
1-(4-Chloro-3-fluorophenyl)cyclobutanamine 1260802-79-6 C₁₀H₁₀ClFN 201.65 4-Cl, 3-F substitution Asymmetric halogenation; reduced steric bulk

Key Findings :

  • Steric Impact : The bulky -CF₃ groups in the target compound create a steric shield, possibly improving selectivity in receptor binding compared to smaller halogens .

Derivatives with Functional Group Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Modifications
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione 1346683-42-8 C₂₂H₂₃F₆N₃O₂ 475.42 Cyclobutene dione core; additional amino-pyrrolidinyl group
1-(Aminomethyl)cyclobutanamine 780747-61-7 C₅H₁₂N₂ 100.16 Simplified structure; no aromatic substituents

Key Findings :

  • Complexity vs. Simplicity : The cyclobutene dione derivative (CAS 1346683-42-8) incorporates a fused ring system and multiple functional groups, likely enhancing its utility in catalysis or as a synthetic intermediate. In contrast, the target compound’s simplicity favors scalability and pharmacokinetic optimization .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine is a chemical compound characterized by its unique cyclobutane structure substituted with a 3,5-bis(trifluoromethyl)phenyl group. This configuration contributes to its intriguing biological properties, which are of significant interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₁F₆N
  • Molecular Weight : Approximately 283.21 g/mol
  • Structure : The trifluoromethyl groups enhance lipophilicity and electronic properties, potentially improving metabolic stability and bioavailability.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Preliminary studies suggest potential interactions with various biological targets, including receptors and enzymes involved in neurological processes.

  • Receptor Interactions : Compounds with similar trifluoromethyl substitutions have been shown to interact with various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : Similar compounds have exhibited inhibitory effects on key enzymes involved in inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and potential biological activities of compounds related to this compound:

Compound NameMolecular FormulaKey Features
1-[3,5-Bis(trifluoromethyl)phenyl]pyrrolidineC₁₂H₁₁F₆NPyrrolidine ring offers different reactivity
1-(Trifluoromethyl)cyclobutanamineC₈H₈F₃NLacks the bis(trifluoromethyl) substitution
1-(3-Trifluoromethylphenyl)cyclopentanamineC₁₁H₉F₃NCyclopentane ring adds flexibility
1-(3,4-Dichlorophenyl)cyclobutanamineC₁₂H₉Cl₂NChlorine substituents alter electronic properties

Study on NF-κB Pathway Inhibition

A study investigating the biological activity of related compounds found that certain derivatives of 3,5-bis(trifluoromethyl)phenyl groups act as inhibitors of the NF-κB signaling pathway. For instance, a compound structurally similar to this compound demonstrated significant inhibition of IκBα degradation in response to inflammatory stimuli . This suggests that compounds with similar structural motifs may also exert anti-inflammatory effects through modulation of this pathway.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. The characterization of synthesized compounds is crucial for understanding their potential biological activity. For example, the use of NMR and mass spectrometry has been instrumental in confirming the structures of related compounds .

Q & A

Q. What are the recommended synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine, and how can reaction yields be optimized?

Methodological Answer: Synthesis of this cyclobutanamine derivative typically involves:

  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis (RCM) to construct the cyclobutane core. For example, RCM with Grubbs catalyst has been effective for strained rings .
  • Aromatic Substitution : Introduce the 3,5-bis(trifluoromethyl)phenyl group via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr). SNAr is favored due to electron-withdrawing CF₃ groups activating the aryl halide .
  • Yield Optimization :
    • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in SNAr .
    • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/XPhos) improve coupling efficiency .
    • Purification : Use flash chromatography with hexane/ethyl acetate gradients or recrystallization in dichloromethane/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify cyclobutane protons (δ 2.5–4.0 ppm, split due to ring strain) and aromatic CF₃ groups (δ 7.5–8.5 ppm). ¹³C NMR detects quaternary carbons in the cyclobutane ring (δ 35–50 ppm) .
  • 19F NMR : Confirm presence of two equivalent CF₃ groups (singlet at δ -60 to -65 ppm) .
  • HRMS (ESI+) : Verify molecular ion [M+H]⁺. For C₁₂H₁₁F₆N, expected m/z ≈ 290.08 .
  • IR Spectroscopy : Detect NH stretching (~3300 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (1100–1300 cm⁻¹) .

Q. What are the key safety considerations when handling fluorinated aromatic amines in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves (CF₃ groups may degrade latex) and safety goggles .
  • Ventilation : Conduct reactions in fume hoods due to potential release of HF during hydrolysis of CF₃ groups .
  • Spill Management : Absorb spills with vermiculite or sand; avoid water to prevent exothermic reactions .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : The CF₃ groups activate the aryl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. This duality complicates Suzuki-Miyaura couplings; use PdCl₂(dppf) with K₃PO₄ as base to enhance reactivity .
  • Steric Effects : The bulky CF₃ groups hinder ortho-substitution, favoring para-selectivity in Friedel-Crafts alkylation .
  • Contradiction Analysis : Conflicting reports on Heck reaction yields (30–70%) may arise from solvent polarity. Test DMF (polar aprotic) vs. toluene (nonpolar) to optimize .

Q. What computational methods are suitable for predicting the binding affinity of this cyclobutanamine derivative to biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Model interactions with serotonin receptors (5-HT₂A) using the cyclobutane ring’s rigidity as a conformational constraint. Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • QSAR Modeling : Use Hammett σ constants for CF₃ groups (σₚ = 0.88) to correlate electronic effects with IC₅₀ values .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for CF₃ substitution effects on binding pockets (e.g., kinase inhibitors) .

Q. How can contradictory solubility data in different solvent systems be resolved through systematic analysis?

Methodological Answer:

  • Step 1 : Measure solubility in a solvent series (e.g., hexane → DMSO) using HPLC-UV (λ = 254 nm) .

  • Step 2 : Apply Hansen Solubility Parameters (HSPs):

    SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
    Hexane14.90.00.0
    DCM18.26.36.1
    DMSO18.416.410.2
    Data inferred from similar fluorinated amines
  • Step 3 : Use HSPiP software to map “solubility spheres” and identify outliers (e.g., acetone solubility discrepancies due to trace water) .

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